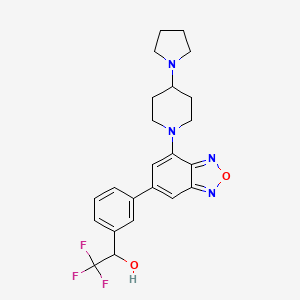

TRV-1387

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C23H25F3N4O2 |

|---|---|

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

2,2,2-trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol |

InChI |

InChI=1S/C23H25F3N4O2/c24-23(25,26)22(31)16-5-3-4-15(12-16)17-13-19-21(28-32-27-19)20(14-17)30-10-6-18(7-11-30)29-8-1-2-9-29/h3-5,12-14,18,22,31H,1-2,6-11H2 |

Clé InChI |

CTKOEULANBZLQK-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)C2CCN(CC2)C3=CC(=CC4=NON=C34)C5=CC(=CC=C5)C(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oliceridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a novel analgesic that acts as a G protein-biased agonist at the μ-opioid receptor (MOR).[1][2] It was designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a pathway linked to many of the adverse effects of conventional opioids, such as respiratory depression and constipation.[1][2][3] This document provides a detailed technical overview of oliceridine's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant cellular processes.

Core Mechanism: G Protein-Biased Agonism at the μ-Opioid Receptor

The canonical signaling of the μ-opioid receptor, a G protein-coupled receptor (GPCR), involves two primary intracellular pathways upon agonist binding:

-

G Protein Signaling: The agonist-bound receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This cascade is believed to be the principal mediator of the analgesic effects of opioids.[4]

-

β-Arrestin Recruitment: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin proteins, which desensitizes the G protein signal and can initiate a separate wave of signaling associated with adverse effects.[4]

Oliceridine's purported mechanism of action lies in its ability to selectively stabilize a conformation of the μ-opioid receptor that favors G protein activation with substantially reduced β-arrestin recruitment compared to traditional opioids like morphine.[5][6] However, it is worth noting that some studies suggest its improved therapeutic window may be attributable to partial agonism rather than true biased agonism.[7]

Data Presentation: In Vitro Signaling Profile of Oliceridine vs. Morphine

The following tables summarize the quantitative data from in vitro assays comparing the activity of oliceridine and morphine at the μ-opioid receptor. These assays are fundamental in characterizing the potency and efficacy of these compounds in activating the G protein and β-arrestin pathways.

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell System |

| Oliceridine | 367 - 591 | 68 - 88 | CHO-K1 cells expressing human MOR |

| Morphine | ~50 | Partial Agonist | HEK293 cells expressing mouse MOR |

EC₅₀: Half-maximal effective concentration. A lower EC₅₀ indicates higher potency. Eₘₐₓ: Maximum effect. Expressed as a percentage of the response to DAMGO, a full MOR agonist. Data compiled from multiple sources.[6][8]

Table 2: G Protein-Mediated cAMP Inhibition

| Compound | EC₅₀ (nM) | Eₘₐₓ (% inhibition) | Cell System |

| Oliceridine | ~8 | Partial Agonist | Human embryonic kidney (HEK) cells |

| Morphine | ~50 | Partial Agonist | Human embryonic kidney (HEK) cells |

EC₅₀: Half-maximal effective concentration for inhibition of forskolin-stimulated cAMP production. Eₘₐₓ: Maximum inhibitory effect. Data compiled from multiple sources.[6]

Table 3: β-Arrestin 2 Recruitment (PathHunter® Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell System |

| Oliceridine | >1000 | ~14-40 | CHO-K1 cells expressing human MOR |

| Morphine | ~200 | ~50 | CHO-K1 cells expressing human MOR |

EC₅₀: Half-maximal effective concentration for β-arrestin 2 recruitment. Eₘₐₓ: Maximum recruitment, expressed as a percentage of the response to DAMGO. Data compiled from multiple sources.[2][6][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a GPCR agonist.

1. Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human μ-opioid receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g for 30 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and determine protein concentration. Store aliquots at -80°C.

2. Assay Procedure:

-

In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and varying concentrations of the test compound (oliceridine or morphine).

-

Add the membrane preparation (typically 10-20 µg of protein per well).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS, e.g., 10 µM) from all measurements.

-

Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the μ-opioid receptor in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for a short period to prevent cAMP degradation.

-

Add varying concentrations of the test compound (oliceridine or morphine) to the cells.

-

Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.[10]

3. Data Analysis:

-

Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each agonist concentration.

-

Plot the percentage inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor using enzyme fragment complementation (EFC) technology.[11]

1. Cell Handling:

-

Use a stable cell line co-expressing the μ-opioid receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor). A common choice is the PathHunter® CHO-K1 OPRM1 β-arrestin cell line.[11]

-

Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds (oliceridine or morphine).

-

Add the compound dilutions to the respective wells of the cell plate.

-

Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well. This reagent contains the substrate for the complemented enzyme.

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the enzymatic reaction to proceed.

-

Read the chemiluminescent signal using a plate luminometer.

3. Data Analysis:

-

The raw data is obtained in Relative Luminescence Units (RLU).

-

Normalize the data to the response of a full agonist (e.g., DAMGO) and plot the percentage of maximal response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

Signaling Pathways

Caption: Comparative signaling pathways of a conventional opioid versus oliceridine at the μ-opioid receptor.

Experimental Workflows

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Caption: Experimental workflow for the β-arrestin 2 recruitment assay.

Logical Relationships

Caption: Logical relationship illustrating the concept of G protein bias at the μ-opioid receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Global Trends in Oliceridine (TRV130) Research from 2013 to 2024: A Bibliometrics and Knowledge Graph Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Discovery and Development of Oliceridine: A G-Protein Biased Approach to Safer Opioid Analgesia

Executive Summary: For decades, the unparalleled efficacy of µ-opioid receptor (MOR) agonists in managing severe, acute pain has been hampered by a significant burden of dose-limiting and life-threatening adverse events, including respiratory depression and gastrointestinal complications. This therapeutic dilemma spurred the investigation into the distinct intracellular signaling pathways activated by the MOR. Oliceridine (Olinvyk®), formerly TRV130, represents a paradigm shift in opioid pharmacology. It is a first-in-class G-protein biased ligand, engineered to preferentially activate the G-protein signaling pathway responsible for analgesia while minimizing the recruitment of the β-arrestin pathway, which is implicated in many of the adverse effects of conventional opioids. This technical guide provides an in-depth review of the discovery, mechanism of action, preclinical data, and extensive clinical development program of oliceridine, culminating in its FDA approval for the management of acute pain severe enough to require an intravenous opioid analgesic.

Introduction: The Challenge of Opioid Analgesia

Opioid analgesics, such as morphine, are the cornerstone for managing moderate-to-severe acute pain. Their mechanism relies on activating G-protein-coupled receptors (GPCRs), primarily the µ-opioid receptor (MOR).[1] However, this activation initiates two major intracellular signaling cascades: the desired G-protein pathway, which leads to analgesia, and the β-arrestin pathway.[2] The recruitment of β-arrestin is associated with receptor desensitization and internalization, which can lead to tolerance, and is also linked to adverse effects like respiratory depression and constipation.[2][3] The challenge for drug developers has been to uncouple the powerful analgesic effects from these life-limiting side effects.

The Discovery of Oliceridine: A New Paradigm in Opioid Pharmacology

The concept of "biased agonism" or "functional selectivity" offered a novel solution: designing a ligand that could selectively engage one signaling pathway over another at the same receptor.[4] Research using β-arrestin-2 knockout mice demonstrated that in the absence of this protein, morphine's analgesic effects were enhanced while respiratory depression and constipation were reduced.[3] This foundational work provided a clear rationale for developing a G-protein biased MOR agonist. Trevena, Inc. initiated a drug discovery program that screened and optimized compounds to maximize G-protein signaling while minimizing β-arrestin engagement, leading to the identification of oliceridine (TRV130).[5]

Mechanism of Action: Selective G-Protein Pathway Modulation

Oliceridine is a potent MOR agonist that, upon binding, induces a receptor conformation that preferentially couples to and activates inhibitory G-proteins (Gi/o).[6] This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels, ultimately inhibiting pain signal transmission.[7] Crucially, oliceridine causes significantly less MOR phosphorylation, which is the trigger for β-arrestin recruitment and subsequent receptor internalization, compared to conventional opioids like morphine.[5] This biased signaling profile is the core of its therapeutic hypothesis: to provide robust analgesia with an improved safety and tolerability window.

Preclinical Development and Pharmacology

In Vitro Characterization

Oliceridine's unique pharmacological profile was first established through a series of in vitro assays. It binds to the human MOR with high affinity. Functional assays quantifying G-protein activation (e.g., [³⁵S]GTPγS binding) showed oliceridine acts as a potent partial agonist, while assays for β-arrestin2 recruitment demonstrated markedly lower efficacy compared to morphine.

| Parameter | Oliceridine (TRV130) | Morphine | Assay System |

| Binding Affinity (Ki, nM) | ~1.5 - 47 | ~1 - 10 | Radioligand binding, human MOR |

| G-Protein Activation (EC₅₀, nM) | ~1.5 - 47 | ~20 - 50 | [³⁵S]GTPγS binding, CHO/HEK293 cells |

| G-Protein Activation (Eₘₐₓ, %) | ~40 - 71% (relative to DAMGO) | ~92% (relative to DAMGO) | [³⁵S]GTPγS binding, CHO/HEK293 cells |

| β-Arrestin2 Recruitment (EC₅₀, nM) | ~230 - 1,200 | ~100 - 300 | PathHunter β-arrestin assay |

| β-Arrestin2 Recruitment (Eₘₐₓ, %) | ~14 - 40% (relative to DAMGO) | ~100% (relative to DAMGO) | PathHunter β-arrestin assay |

In Vivo Efficacy and Safety

In rodent models, oliceridine demonstrated robust analgesic activity with a potency 4- to 10-times greater than morphine in the hot-plate test.[1][8] Importantly, this potent analgesia was achieved with a wider therapeutic window. Compared to morphine at equianalgesic doses, oliceridine produced significantly less respiratory depression, as measured by whole-body plethysmography, and less gastrointestinal transit inhibition (a model for constipation).[8]

Clinical Development Program

The clinical development of oliceridine followed a structured path from initial human studies to large-scale safety and efficacy trials.

Phase I and II Studies

Initial studies in healthy volunteers confirmed oliceridine's dose-related central nervous system activity and established its pharmacokinetic profile.[9] A study comparing oliceridine to morphine showed that 3 mg and 4.5 mg doses of oliceridine produced higher peak analgesia with a faster onset than 10 mg of morphine, with less impact on respiratory drive.[2] Phase II studies in patients with acute postoperative pain after bunionectomy and abdominoplasty demonstrated that oliceridine provided superior or comparable analgesia to morphine with a lower incidence of nausea and vomiting.[2][5]

Phase III Pivotal Efficacy Studies (APOLLO-1 & APOLLO-2)

Two pivotal, randomized, double-blind, placebo- and active-controlled Phase III trials, APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty), evaluated the efficacy and safety of oliceridine.[4][10] In both studies, all oliceridine dosing regimens showed statistically superior analgesia compared to placebo.[10] The 0.35 mg and 0.5 mg demand dose regimens were found to be equianalgesic to 1 mg morphine demand doses.[4][11] Across both studies, oliceridine was generally well-tolerated and showed a favorable safety profile regarding respiratory and gastrointestinal adverse events compared to morphine at equianalgesic doses.[4][12]

| Outcome (Bunionectomy, 48h) | Oliceridine 0.35 mg | Oliceridine 0.5 mg | Morphine 1 mg | Placebo |

| Responder Rate (%) | 62.0% | 65.8% | 65.8% | 15.2% |

| GI Adverse Events (%) | 59.5% | 70.9% | 72.4% | 24.1% |

| Rescue Antiemetic Use (Odds Ratio vs Morphine) | < 0.5 (p<0.05) | < 0.5 (p<0.05) | 1.0 | N/A |

| Respiratory Safety Burden (Mean Hours) | 0.28 | 0.80 | 1.10 | 0 |

| Outcome (Abdominoplasty, 24h) | Oliceridine 0.35 mg | Oliceridine 0.5 mg | Morphine 1 mg | Placebo |

| Responder Rate (%) | 76.3% | 70.0%* | 78.3% | 45.7% |

| GI Adverse Events (%) | 65.8% | 78.8% | 79.3% | 47.0% |

| Nausea/Vomiting (%) | Lower than Morphine | Lower than Morphine | 79.3% | 47.0% |

| Respiratory Safety Burden (Mean Hours) | 1.48 | 1.59 | 1.72 | 0.60 |

Phase III Safety Study (ATHENA)

The ATHENA trial was a large, open-label Phase III study that evaluated the safety and tolerability of oliceridine in 768 patients with moderate-to-severe acute pain from surgical or non-surgical conditions.[7][13] The study confirmed oliceridine's safety profile in a broad patient population. The most common adverse events were consistent with opioid activity, but the incidence of serious adverse events was low.

| Adverse Event (AE) | Incidence in ATHENA Study (N=768) |

| Any AE | 64% |

| Nausea | 31% |

| Constipation | 11% |

| Vomiting | 10% |

| Serious AEs | 3% |

| AEs Leading to Discontinuation | 2% |

Detailed Experimental Protocols

MOR Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the µ-opioid receptor.

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human µ-opioid receptor.[14]

-

Radioligand: A high-affinity MOR ligand labeled with a radioisotope, typically [³H]DAMGO.[14]

-

Procedure:

-

Cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand ([³H]DAMGO).

-

Increasing concentrations of the unlabeled test compound (oliceridine) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled MOR ligand (e.g., naloxone).[1]

-

After incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[15]

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[14]

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures agonist-induced G-protein activation.

-

Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the Gα subunit upon activation.[3]

-

Procedure:

-

Receptor-containing cell membranes are incubated in a buffer containing GDP and [³⁵S]GTPγS.

-

Increasing concentrations of the agonist (oliceridine) are added to stimulate the receptor.

-

The reaction is incubated (e.g., at 30°C for 60 minutes) to allow for [³⁵S]GTPγS binding.[16]

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: A dose-response curve is generated by plotting the amount of specific [³⁵S]GTPγS binding against the agonist concentration. Non-linear regression is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.[17]

β-Arrestin2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin2 to an activated receptor.

-

Principle: A common method is a complementation-based assay, such as the PathHunter® assay. Cells are engineered to express the MOR fused to a small fragment of an enzyme (e.g., β-galactosidase) and β-arrestin2 fused to the larger, complementing fragment of the enzyme.[18][19]

-

Procedure:

-

The engineered cells are plated in microtiter plates.

-

Cells are treated with varying concentrations of the test compound (oliceridine).

-

If the agonist promotes the interaction between the MOR and β-arrestin2, the two enzyme fragments are brought into proximity, forming an active enzyme.

-

After incubation (e.g., 90 minutes), a substrate is added that produces a chemiluminescent signal when cleaved by the active enzyme.[19]

-

The luminescent signal is read by a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of β-arrestin2 recruitment. A dose-response curve is plotted to determine the EC₅₀ and Eₘₐₓ.[19]

In Vivo Analgesia: Hot-Plate Test

This test measures the analgesic effect of a compound against a thermal pain stimulus in rodents.

-

Apparatus: A metal plate that can be maintained at a constant noxious temperature (e.g., 51-56°C). An open-ended glass cylinder is often placed on the plate to confine the animal.

-

Procedure:

-

A baseline latency is determined by placing a mouse or rat on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

The animal is administered the test compound (e.g., oliceridine via intravenous or subcutaneous injection).

-

At various time points after drug administration, the animal is placed back on the hot plate, and the response latency is measured again.

-

-

Data Analysis: Analgesia is indicated by a significant increase in the response latency compared to baseline or a vehicle-treated control group. Data can be used to determine the peak effect and duration of action.[20]

In Vivo Respiratory Function: Whole-Body Plethysmography

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

-

Apparatus: The animal is placed in a small, sealed chamber (the plethysmograph). Pressure changes in the chamber caused by the animal's breathing are measured by a sensitive pressure transducer.[21]

-

Procedure:

-

The animal is allowed to acclimate to the chamber for a period (e.g., 30-45 minutes) until stable baseline respiratory readings are obtained.[21]

-

The animal is removed, administered the test compound (oliceridine or morphine), and returned to the chamber.

-

Respiratory parameters are continuously recorded for a set period.

-

-

Data Analysis: The system's software calculates key parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air per breath), and minute ventilation (total volume of air breathed per minute). Respiratory depression is quantified as a significant decrease in these parameters compared to baseline or vehicle control.[22]

Conclusion and Future Directions

The discovery and development of oliceridine mark a significant milestone in analgesic research, validating the principle of biased agonism as a viable strategy for creating safer opioid medications. Preclinical and extensive clinical data demonstrate that oliceridine provides potent and rapid analgesia comparable to morphine but with an improved safety and tolerability profile, particularly concerning respiratory and gastrointestinal side effects.[4][12] As the first G-protein biased ligand to receive FDA approval, oliceridine offers a valuable new option for the management of moderate-to-severe acute pain in controlled clinical settings, potentially reducing the burden of opioid-related adverse events for vulnerable patient populations. Future research will continue to explore its utility in various clinical scenarios and may inspire the development of other biased ligands for a range of GPCR targets.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, Phase IIb study investigating oliceridine (TRV130), a novel µ-receptor G-protein pathway selective (μ-GPS) modulator, for the management of moderate to severe acute pain following abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Oliceridine and Morphine in Postoperative Analgesia in Laparoscopic Total Hysterectomy, a Randomized Double-Blind Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Overview and Prospects of the Clinical Application of Oliceridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trevena Announces Positive Top-line Results from Two Phase 3 Pivotal Efficacy Studies of Intravenous Oliceridine in Moderate-to-Severe Acute Pain :: Trevena, Inc. (TRVN) [trevena.com]

- 11. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the µ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The µ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

- 20. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 21. trace.tennessee.edu [trace.tennessee.edu]

- 22. emka.scireq.com [emka.scireq.com]

preclinical pharmacology of oliceridine

An In-depth Technical Guide to the Preclinical Pharmacology of Oliceridine

Introduction

Oliceridine (formerly TRV130, brand name Olinvyk®) is a novel intravenous opioid analgesic approved by the FDA for the management of moderate to severe acute pain in adults in controlled clinical settings.[1][2] It represents a significant development in opioid pharmacology due to its distinct mechanism of action at the µ-opioid receptor (MOR).[3] Traditional opioids, while effective analgesics, are associated with a narrow therapeutic window and significant adverse effects, including respiratory depression, constipation, nausea, and vomiting.[4][5] Oliceridine was developed as a "biased agonist" to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of the β-arrestin pathway, which is implicated in many of the adverse effects of opioids.[6][7][8]

This technical guide provides a comprehensive overview of the , detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

Mechanism of Action: Biased Agonism at the µ-Opioid Receptor

The µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family, transduces signals through two primary intracellular pathways upon agonist binding:

-

G-Protein Signaling: This is the canonical pathway for opioid analgesia.[8] Agonist binding to the MOR induces a conformational change, leading to the activation of inhibitory G-proteins (Gi/o).[1] These G-proteins then dissociate and initiate downstream signaling cascades that ultimately inhibit nociceptive signaling.[1]

-

β-Arrestin Recruitment: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2).[1] β-arrestin recruitment desensitizes the G-protein signal and can trigger separate signaling cascades linked to adverse effects like respiratory depression and gastrointestinal dysfunction, as well as the development of tolerance.[3][8]

Oliceridine is characterized as a G-protein biased agonist (or functionally selective ligand) because it stabilizes a receptor conformation that preferentially activates G-protein signaling while only weakly engaging the β-arrestin pathway.[2][7][9] Molecular modeling suggests that oliceridine binds to the same orthosteric site as classical opioids but induces a different intracellular conformation of the receptor, which confers its specificity for G-protein over β-arrestin interaction.[2][10] This biased agonism aims to separate the desired analgesic effects from the undesirable side effects.[11] However, it is also noted by some researchers that oliceridine's favorable profile could be explained by its properties as a partial agonist, where reduced intrinsic efficacy leads to a wider therapeutic window.[5][6][12]

Signaling Pathway Diagrams

Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.

Data Presentation

Table 1: In Vitro Preclinical Pharmacology of Oliceridine

| Parameter | Value | Assay System | Notes | Reference |

| Binding Affinity (Kᵢ) | 6 - 25 nM | Radioligand binding assays with human MOR | Demonstrates high affinity for the µ-opioid receptor. | [12] |

| G-Protein Activation (EC₅₀) | Potent | GTPγS binding, cAMP inhibition assays | Potently activates Gαi2 and GαoA proteins. | [13][14] |

| G-Protein Activation (Eₘₐₓ) | Partial to Full Agonist | GTPγS binding, cAMP inhibition assays | Efficacy is comparable to or slightly less than morphine, depending on the assay. | [14] |

| β-Arrestin 2 Recruitment (EC₅₀) | Less potent than morphine | BRET or enzyme complementation assays | Requires higher concentrations to engage the β-arrestin pathway compared to G-protein activation. | [14] |

| β-Arrestin 2 Recruitment (Eₘₐₓ) | ~14% of Morphine | BRET or enzyme complementation assays | Shows significantly lower maximal recruitment of β-arrestin compared to morphine. | [13] |

Table 2: In Vivo Preclinical Pharmacology of Oliceridine

| Model | Species | Key Findings | Comparison to Morphine | Reference |

| Analgesia (Tail Withdrawal, Hot Plate) | Mouse, Rat | Robust, rapid-onset antinociception. | 3 to 10 times more potent than morphine. | [12][15] |

| Respiratory Depression (Whole Body Plethysmography) | Mouse, Rat | Causes less respiratory depression at equianalgesic doses. | Improved respiratory safety profile. | [12][16][17] |

| Gastrointestinal Motility (Charcoal Meal, Fecal Output) | Mouse, Rat | Less inhibition of GI transit. | Better gastrointestinal tolerability. | [16][18] |

| Tolerance and Dependence | Mouse | Less development of tolerance and opioid-induced hyperalgesia with repeated administration in some studies. | Favorable tolerance profile in certain models. | [15][16] |

| Abuse Potential (Conditioned Place Preference, Self-Administration) | Rat | Displays reinforcing effects and abuse potential. | Effects are comparable to oxycodone in some models; may have a better profile than other ligands in others. | [12] |

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a ligand (oliceridine) for a receptor (MOR).

-

Objective: To determine the inhibition constant (Kᵢ) of oliceridine.

-

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

A high-affinity radioligand for MOR (e.g., [³H]-DAMGO).

-

Unlabeled oliceridine at various concentrations.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[19]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[19]

-

Glass fiber filters and a cell harvester.[19]

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled oliceridine.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[19]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of oliceridine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. Specific binding is defined as total binding minus non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like naloxone).[19] The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of oliceridine for G-protein activation.

-

Materials:

-

Methodology:

-

Pre-incubation: Cell membranes are pre-incubated with oliceridine and GDP at 30°C.[20]

-

Initiation: The reaction is initiated by adding [³⁵S]GTPγS.[20]

-

Incubation: The mixture is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on activated Gα subunits.[20]

-

Termination & Separation: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.[22]

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits (trapped on the filter) is measured.

-

Data Analysis: A dose-response curve is generated by plotting the amount of specific binding against the log concentration of oliceridine to determine EC₅₀ and Eₘₐₓ values relative to a standard full agonist.[20]

-

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of oliceridine for β-arrestin recruitment.

-

Materials:

-

Live cells co-expressing MOR fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® assay).[23]

-

Oliceridine at various concentrations.

-

Substrate for the complemented enzyme that produces a chemiluminescent signal.

-

-

Methodology:

-

Cell Stimulation: The engineered cells are incubated with varying concentrations of oliceridine.

-

Recruitment & Complementation: If oliceridine stimulates the MOR to recruit β-arrestin, the two enzyme fragments are brought into proximity, forming an active enzyme.

-

Signal Detection: A substrate is added, and the active enzyme generates a chemiluminescent signal that is proportional to the amount of β-arrestin recruitment.[23]

-

Quantification: The signal is read using a luminometer.

-

Data Analysis: A dose-response curve is plotted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment, often compared to a standard opioid like morphine or DAMGO.

-

Caption: Workflow for a β-Arrestin Recruitment Assay.

Conclusion

The preclinical pharmacological profile of oliceridine establishes it as a potent, systemically active analgesic with a distinct mechanism of action at the µ-opioid receptor.[6][12] Extensive in vitro data confirm its high affinity for the MOR and its functional selectivity, characterized by potent G-protein activation with substantially less engagement of the β-arrestin pathway compared to traditional opioids like morphine.[13][14] This biased signaling translates to a promising in vivo profile in animal models, where oliceridine demonstrates robust analgesia with an improved safety and tolerability window, particularly concerning respiratory and gastrointestinal side effects.[4][16] While the debate continues on whether its advantages stem purely from biased agonism or are a feature of its partial agonist properties, the preclinical evidence strongly supported its clinical development as a potentially safer intravenous opioid analgesic.[5][12]

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. Overview and Prospects of the Clinical Application of Oliceridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Preclinical discovery and development of oliceridine (Olinvyk®) for the treatment of post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Oliceridine fumarate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Oliceridine, a Novel G Protein-Biased Ligand at the μ-Opioid Receptor, Demonstrates a Predictable Relationship Between Plasma Concentrations and Pain Relief. II: Simulation of Potential Phase 3 Study Designs Using a Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Oliceridine: A Novel Drug for the Management of Moderate to Severe Acute Pain – A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Oliceridine Presents Low Risk for Opioid-Induced Respiratory Depression [anesthesiologynews.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

Oliceridine's Biased Agonism: A Technical Deep Dive into G-Protein Coupling vs. β-Arrestin Recruitment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oliceridine (TRV130), a novel μ-opioid receptor (MOR) agonist, represents a paradigm shift in the development of analgesics. Its mechanism of action is characterized by "biased agonism," wherein it preferentially activates the G-protein signaling pathway, responsible for analgesia, while demonstrating significantly lower recruitment of the β-arrestin pathway, which is implicated in many of the adverse effects associated with traditional opioids.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular pharmacology of oliceridine, focusing on the quantitative differences in its engagement of G-protein coupling versus β-arrestin recruitment. Detailed experimental protocols for key assays and visual representations of the underlying signaling pathways are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Biased Agonism at the μ-Opioid Receptor

The μ-opioid receptor is a class A G-protein coupled receptor (GPCR) that, upon activation by an agonist like morphine, initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[1][3][4] The G-protein pathway, primarily through the Gαi/o subunit, inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and downstream modulation of ion channels, ultimately resulting in analgesia.[3] Conversely, the recruitment of β-arrestin to the activated receptor is believed to mediate receptor desensitization, internalization, and the initiation of distinct signaling cascades that contribute to adverse effects such as respiratory depression and constipation.[1][3][4][5]

Oliceridine was designed to selectively engage the G-protein pathway while minimizing β-arrestin2 recruitment.[2][3] This "biased" signaling profile aims to uncouple the desired analgesic effects from the undesirable side effects, offering a potentially wider therapeutic window compared to conventional opioids.[6][7]

Quantitative Analysis: Oliceridine vs. Morphine

The signaling bias of oliceridine is quantified by comparing its potency (EC50) and efficacy (Emax) in assays measuring G-protein activation and β-arrestin recruitment, often benchmarked against the standard MOR agonist, morphine. The following tables summarize key quantitative data from various in vitro studies.

Table 1: G-Protein Activation at the μ-Opioid Receptor

| Ligand | Assay Type | Cell Line | Potency (EC50, nM) | Efficacy (% of DAMGO) | Source |

| Oliceridine | cAMP Inhibition | HEK293 | 0.41 ± 0.25 | 50.1 ± 2.7 | [8] |

| Oliceridine | GTPγS Binding | CHO-hMOR | 5.4 | 89 | |

| Oliceridine | BRET (Gαi2) | HEK293 | Potently activated | - | [9] |

| Morphine | cAMP Inhibition | HEK293 | - | ~50% of DAMGO | [8] |

| Morphine | GTPγS Binding | CHO-hMOR | 21 | 100 | |

| Morphine | BRET (Gαi2) | HEK293 | Potently activated | - | [9] |

Table 2: β-Arrestin 2 Recruitment at the μ-Opioid Receptor

| Ligand | Assay Type | Cell Line | Potency (EC50, nM) | Efficacy (% of DAMGO) | Source |

| Oliceridine | PathHunter | HEK293 | >10,000 | <10 | |

| Oliceridine | BRET | HEK293 | No meaningful fit | - | [9] |

| Oliceridine | - | HEK-293 | Exhibited little to no signal | - | [8] |

| Morphine | PathHunter | HEK293 | 240 | 60 | |

| Morphine | BRET | HEK293 | Partial agonist | - | [9] |

| Morphine | - | HEK-293 | ~50% of DAMGO | - | [8] |

Note: DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) is a potent and selective MOR agonist often used as a reference compound.

Signaling Pathways

The differential engagement of G-protein and β-arrestin pathways by oliceridine is a result of the unique conformational state it induces in the μ-opioid receptor upon binding.

Caption: Oliceridine's biased agonism at the μ-opioid receptor.

Experimental Protocols

The quantification of G-protein coupling and β-arrestin recruitment relies on sophisticated in vitro assays. Below are detailed methodologies for two commonly employed techniques.

G-Protein Activation: Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a proximity-based assay that can measure the interaction between a GPCR and its cognate G-protein.[10]

Principle: This assay utilizes a bioluminescent donor, typically Renilla luciferase (RLuc), fused to one interacting protein (e.g., Gα subunit), and a fluorescent acceptor, such as a variant of Green Fluorescent Protein (GFP), fused to the other interacting protein (e.g., Gγ subunit).[10] Upon agonist-induced conformational changes in the G-protein heterotrimer, the distance and/or orientation between the RLuc and GFP changes, leading to a change in the BRET signal.[10]

Detailed Protocol:

-

Construct Preparation: Generate expression vectors encoding for the μ-opioid receptor, Gαi subunit fused to RLuc (Gαi-RLuc), and Gγ2 subunit fused to a GFP variant (e.g., Venus-Gγ2). The β1 subunit is often co-transfected to ensure proper G-protein heterotrimer formation.[10]

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells into 6-well plates and transfect with the expression vectors using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Assay Performance:

-

48 hours post-transfection, harvest the cells and resuspend in a buffer (e.g., HBSS with 20 mM HEPES).

-

Distribute the cell suspension into a white, 96-well microplate.

-

Add the RLuc substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

-

Add oliceridine or a reference agonist at various concentrations to the wells.

-

Measure the BRET signal kinetically over a defined period.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the change in BRET ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oliceridine, a G protein-selective ligand at the μ-opioid receptor, for the management of moderate to severe acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the clinical application of the biased μ-opioid agonist oliceridine [manu41.magtech.com.cn]

- 5. How Oliceridine (TRV-130) Binds and Stabilizes a μ-Opioid Receptor Conformational State That Selectively Triggers G Protein Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative Systems Pharmacology and Biased Agonism at Opioid Receptors: A Potential Avenue for Improved Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential role of P-glycoprotein in the mechanism of action of oliceridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Oliceridine's Biased Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oliceridine (TRV130) is a novel mu-opioid receptor (MOR) agonist that exhibits biased agonism, preferentially activating G-protein signaling pathways, which are associated with analgesia, over β-arrestin pathways, which are implicated in many of the adverse effects of traditional opioids. This technical guide provides an in-depth exploration of the molecular mechanisms underlying oliceridine's unique pharmacological profile. We will delve into the quantitative differences in receptor binding and functional activity between oliceridine and morphine, detail the experimental protocols used to characterize this biased agonism, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction: The Concept of Biased Agonism at the Mu-Opioid Receptor

Conventional opioid agonists, such as morphine, bind to and activate the mu-opioid receptor (MOR), a G-protein-coupled receptor (GPCR), leading to the engagement of two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[1][2] The G-protein pathway, primarily through the Gαi/o subunits, inhibits adenylyl cyclase, decreases intracellular cyclic AMP (cAMP) levels, and modulates ion channels, ultimately resulting in analgesia.[3] Conversely, the recruitment of β-arrestin to the activated receptor is involved in receptor desensitization, internalization, and the initiation of distinct signaling events that are thought to contribute to adverse effects like respiratory depression, constipation, and the development of tolerance.[1][4]

Biased agonism, also known as functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another.[2] Oliceridine was designed as a G-protein-biased MOR agonist with the therapeutic goal of maximizing analgesia while minimizing the adverse effects associated with β-arrestin signaling.[1][4] This guide will explore the molecular underpinnings of this biased signaling.

Quantitative Pharmacology of Oliceridine vs. Morphine

The biased agonism of oliceridine is quantified through a series of in vitro assays that measure its binding affinity and functional potency and efficacy in both the G-protein and β-arrestin pathways. The data consistently demonstrate oliceridine's preference for G-protein activation with significantly reduced engagement of the β-arrestin pathway compared to the archetypal opioid, morphine.

Table 1: Mu-Opioid Receptor Binding Affinity

| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Oliceridine | [³H]DAMGO | CHO-hMOR cells | 1.2 ± 0.3 | [5] |

| Morphine | [³H]DAMGO | CHO-hMOR cells | 5.8 ± 1.2 | [5] |

Table 2: G-Protein Pathway Activation

| Assay | Compound | Preparation | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| [³⁵S]GTPγS Binding | Oliceridine | Mouse striatum membranes | Not converged | Partial Agonist | [6] |

| Morphine | Mouse striatum membranes | 122 | 41% | [6] | |

| DAMGO | Mouse striatum membranes | 290 | 100% | [6] | |

| cAMP Inhibition | Oliceridine | HEK293 cells | ~10 | >70% | [7] |

| Morphine | - | - | - |

Table 3: β-Arrestin 2 Recruitment

| Assay | Compound | Preparation | EC₅₀ (nM) | Eₘₐₓ (% of Morphine) | Reference |

| PathHunter | Oliceridine | CHO-hMOR cells | - | ~10% | [8] |

| Morphine | CHO-hMOR cells | - | 100% | [8] |

Note: EC₅₀ and Eₘₐₓ values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

Structural Basis of Oliceridine's Biased Agonism

Molecular dynamics simulations and structural studies have provided insights into how oliceridine stabilizes a G-protein-favoring conformation of the MOR.[2][9] Unlike morphine, which engages a broad network of interactions within the receptor, oliceridine's binding mode is distinct, leading to a different allosteric communication to the intracellular face of the receptor.

Key to this biased signaling is oliceridine's interaction with specific amino acid residues in the MOR binding pocket, which results in a distinct conformation of the intracellular loops and the transmembrane helices, particularly TM6 and TM7.[2][9] This conformation facilitates efficient coupling with G-proteins while impeding the conformational changes necessary for the high-affinity binding of β-arrestin. Molecular modeling suggests that oliceridine's lack of coupling with transmembrane helix 6 is a key determinant of its specificity for G-protein over β-arrestin interaction.[9]

Signaling Pathways

The differential activation of downstream signaling pathways by oliceridine and morphine is the functional manifestation of biased agonism.

G-Protein Signaling Pathway

Upon binding of an agonist like oliceridine or morphine, the MOR couples to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then mediate the desired analgesic effects through downstream effectors.

Figure 1. G-Protein signaling pathway of the mu-opioid receptor.

β-Arrestin Signaling Pathway

Following agonist binding, G-protein-coupled receptor kinases (GRKs), such as GRK2 and GRK5, phosphorylate the intracellular tail of the MOR.[10] This phosphorylation creates a binding site for β-arrestin, which uncouples the receptor from G-proteins (desensitization) and promotes its internalization. β-arrestin also acts as a scaffold for other signaling proteins, initiating pathways linked to adverse effects. Oliceridine induces significantly less receptor phosphorylation and subsequent β-arrestin recruitment compared to morphine.[10]

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How Oliceridine (TRV-130) Binds and Stabilizes a μ-Opioid Receptor Conformational State That Selectively Triggers G Protein Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oliceridine, a G protein-selective ligand at the μ-opioid receptor, for the management of moderate to severe acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Phase Clinical Studies of TRV130 (Oliceridine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV130, also known as oliceridine, is a novel, intravenously administered µ-opioid receptor (MOR) agonist.[1] It is distinguished by its mechanism as a G protein-biased agonist.[1][2] This design preferentially activates the G protein-coupled signaling pathway, which is associated with analgesia, while demonstrating lower potency for β-arrestin recruitment, a pathway linked to common opioid-related adverse events such as respiratory depression and gastrointestinal issues.[1] Early-phase clinical studies were designed to characterize the pharmacokinetics, pharmacodynamics, safety, and tolerability of TRV130 in humans, providing a foundation for its later-stage development.

Signaling Pathways of TRV130

TRV130's mechanism of action is centered on its biased agonism at the µ-opioid receptor. Unlike traditional opioids that activate both G protein and β-arrestin pathways more evenly, TRV130 selectively engages the G protein pathway, leading to analgesia with a potentially wider therapeutic window.

Figure 1: TRV130's G Protein-Biased Signaling Pathway

Data Presentation

Pharmacokinetics of TRV130 in Healthy Volunteers

The pharmacokinetic profile of TRV130 was characterized in a first-in-human, single ascending dose study.[3]

| Dose (IV over 1 hour) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | Cₘₐₓ (ng/mL) | Half-life (hours) |

| 0.15 mg | 2.52 | 1.04 | 1.6 - 2.7 |

| 7 mg | 205.97 | 102.36 | 1.6 - 2.7 |

Data represents the range across the tested doses. AUC and Cmax were reported to be dose-linear.[3]

Pharmacodynamics of TRV130 in Healthy Volunteers

The pharmacodynamic effects of TRV130 were assessed through pupillometry and the cold pain test.

Pupil Constriction [3]

| Dose (IV) | Observation |

| 2.2 mg | Marked pupil constriction |

| 4 mg | Marked pupil constriction |

| 7 mg | Marked pupil constriction |

Cold Pain Test [4]

| Treatment | Peak Analgesic Effect (Latency in seconds) |

| Placebo | 41 |

| Morphine (10 mg) | 75 |

| TRV130 (1.5 mg) | 81 |

| TRV130 (3 mg) | 106 |

| TRV130 (4.5 mg) | 116 |

Safety and Tolerability of TRV130 in Early-Phase Studies

| Study Phase | Population | Key Findings |

| Phase I | Healthy Volunteers | Well-tolerated at doses from 0.15 to 7 mg. Nausea and vomiting were observed at the 7 mg dose, which limited further dose escalation.[3] |

| Phase IIa/b | Patients post-bunionectomy | Produced statistically greater mean reductions in pain intensity than placebo. Tolerability was similar to morphine, with no serious adverse events reported.[5] |

| Phase IIb | Patients post-abdominoplasty | Demonstrated analgesia similar to morphine with a lower prevalence of nausea, vomiting, and respiratory-related adverse events.[6] |

Experimental Protocols

Phase I First-in-Human Study (NCT01514578)

This study was a randomized, single-blind, placebo-controlled, single ascending dose trial in healthy adult males.

Objectives:

-

To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TRV130.

Methodology:

-

Subject Recruitment: Healthy adult male volunteers were enrolled.

-

Dosing: Single ascending doses of TRV130 or placebo were administered via intravenous infusion. Doses ranged from 0.15 to 7 mg infused over 1 hour.[3]

-

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of TRV130.

-

Pharmacodynamic Assessments:

-

Pupillometry: Pupil diameter was measured to confirm central nervous system entry and µ-opioid receptor engagement.

-

Cold Pain Test: Analgesic effect was assessed by measuring the latency to pain perception upon immersion of a hand in cold water.[4]

-

-

Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory values were monitored throughout the study.

Figure 2: Experimental Workflow of a Phase I Study of TRV130

Phase II Bunionectomy Study (NCT02100748)

This was a randomized, double-blind, placebo- and active-controlled adaptive design study in patients experiencing moderate-to-severe acute pain after bunionectomy.[5]

Objectives:

-

To evaluate the analgesic efficacy and tolerability of TRV130 compared to placebo and morphine.

Methodology:

-

Patient Population: Patients who had undergone a unilateral first metatarsal bunionectomy and were experiencing moderate-to-severe postoperative pain were included.

-

Randomization and Dosing: Patients were randomized to receive intravenous TRV130 (0.5, 1, 2, or 3 mg every 3 hours), placebo, or morphine (4 mg every 4 hours).[5]

-

Efficacy Assessment:

-

Safety and Tolerability: Adverse events were monitored and recorded throughout the treatment period.

Logical Relationships of Endpoints

The endpoints in the early-phase studies of TRV130 were designed to build a comprehensive understanding of the drug's profile, from basic safety and pharmacology to clinical efficacy.

Figure 3: Logical Relationship of Endpoints in Early-Phase TRV130 Studies

References

- 1. APOLLO‐2: A Randomized, Placebo and Active‐Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein–Biased Ligand at the μ‐Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Oliceridine (TRV130) for the Treatment of Moderate to Severe Acute Pain After Bunionectomy [ctv.veeva.com]

- 3. Oliceridine (TRV130), a Novel G Protein-Biased Ligand at the μ-Opioid Receptor, Demonstrates a Predictable Relationship Between Plasma Concentrations and Pain Relief. I: Development of a Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety and Efficacy Study of a New Antiviral Drug to Prevent Cytomegalovirus Reactivation in Bone Marrow Transplanted Patients [clinicaltrials.stanford.edu]

- 6. dovepress.com [dovepress.com]

Unraveling the Molecular Ballet: A Technical Guide to the Theoretical Models of Oliceridine's Receptor Interaction

For Immediate Release

This whitepaper provides an in-depth technical guide on the theoretical models of oliceridine's interaction with the μ-opioid receptor (MOR). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of oliceridine's biased agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction: The Dawn of Biased Agonism

Oliceridine (TRV130) is a novel intravenous analgesic that represents a paradigm shift in opioid pharmacology.[1][2] It is a G protein-biased agonist at the μ-opioid receptor, designed to preferentially activate the G protein signaling pathway responsible for analgesia while minimizing the recruitment of β-arrestin, a pathway associated with many of the adverse effects of conventional opioids, such as respiratory depression and constipation.[2][3] This functional selectivity, or "biased agonism," offers the potential for a wider therapeutic window compared to traditional opioids like morphine.[4][5]

This guide will explore the theoretical and molecular models that underpin oliceridine's unique pharmacological profile. We will examine the quantitative parameters that define its biased agonism, detail the experimental methodologies used to elucidate its mechanism of action, and visualize the complex signaling cascades it initiates.

Quantitative Pharmacology of Oliceridine

The biased agonism of oliceridine is quantified by comparing its potency and efficacy in assays measuring G protein activation and β-arrestin recruitment. The following tables summarize key quantitative data from in vitro studies, comparing oliceridine to the conventional opioid agonist, morphine.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Kᵢ (nM) | Cell System | Reference |

| Oliceridine | Human μ-opioid | 1.6 ± 0.2 | Rat brain membranes | [6] |

| Morphine | Human μ-opioid | Data not consistently available in snippets |

Table 2: G Protein Pathway Activation (cAMP Inhibition Assay)

| Ligand | Parameter | Value | Cell System | Reference |

| Oliceridine | EC₅₀ (nM) | 0.41 ± 0.25 | HEK293 | [6] |

| Eₘₐₓ (%) | 50.1 ± 2.7 | HEK293 | [6] | |

| Morphine | EC₅₀ (nM) | Data not consistently available in snippets | ||

| Eₘₐₓ (%) | Data not consistently available in snippets |

Efficacy is relative to a standard full agonist like DAMGO.

Table 3: β-Arrestin 2 Recruitment

| Ligand | Parameter | Value | Cell System | Reference |

| Oliceridine | EC₅₀ (nM) | >10,000 | HEK293 | [6] |

| Eₘₐₓ (%) | Little to no signal | HEK293 | [6] | |

| Morphine | EC₅₀ (nM) | Data not consistently available in snippets | ||

| Eₘₐₓ (%) | ~50% of DAMGO | HEK293 | [6] |

Efficacy is relative to the full agonist DAMGO.

Table 4: Bias Factor

The bias factor quantifies the degree to which a ligand favors one signaling pathway over another, relative to a reference compound. A common method for calculating the bias factor is using the equiactive comparison method.[7]

| Ligand | Bias Factor (G protein vs. β-arrestin) | Reference Compound | Reference |

| Oliceridine | 3 | Morphine | [7] |

A bias factor of 3 for oliceridine indicates a threefold preference for the G protein pathway over the β-arrestin pathway compared to morphine.[7]

Key Experimental Protocols

The characterization of oliceridine's biased agonism relies on specific and sensitive in vitro assays. Below are detailed methodologies for two of the most critical experiments.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[8]

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the μ-opioid receptor in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), the test compound (e.g., oliceridine) at various concentrations, and the prepared membrane suspension.[8]

-

Add GDP to the mixture.

-

Pre-incubate the plate to allow for temperature equilibration.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate with gentle shaking to allow for binding to reach equilibrium.[8]

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.

-

Wash the filters to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.[8]

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific binding as a function of the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[8]

-

β-Arrestin Recruitment Assay (PathHunter® EFC Assay)

This cell-based assay quantifies the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC).[9]

Methodology:

-

Cell Culture and Plating:

-

Use a stable cell line co-expressing the μ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Culture the cells according to standard protocols.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.[9][10]

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound (e.g., oliceridine) and a reference agonist (e.g., DAMGO).

-

Add the diluted compounds to the respective wells of the cell plate.[9]

-

-

Incubation:

-

Detection:

-

Data Analysis:

-

Measure the chemiluminescence using a plate reader.

-

Plot the signal as a function of the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[9]

-

Visualizing the Molecular Interactions and Signaling Pathways

To provide a clearer understanding of the theoretical models of oliceridine's receptor interaction, the following diagrams were generated using Graphviz.

Oliceridine's Biased Signaling at the μ-Opioid Receptor

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oliceridine, a G protein-selective ligand at the μ-opioid receptor, for the management of moderate to severe acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential role of P-glycoprotein in the mechanism of action of oliceridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Oliceridine in Rodent Pain Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oliceridine, a G protein-biased µ-opioid receptor (MOR) agonist, in common in vivo rodent pain models. Detailed protocols for key antinociceptive assays are presented, along with a summary of comparative quantitative data to assist in the design and interpretation of preclinical studies evaluating the analgesic efficacy of oliceridine and related compounds.

Introduction

Oliceridine (TRV130) is a novel analgesic that selectively activates G protein signaling pathways at the µ-opioid receptor with substantially reduced recruitment of β-arrestin.[1][2] This mechanism of action is hypothesized to result in potent analgesia with an improved side-effect profile, particularly concerning respiratory depression and gastrointestinal issues, compared to conventional opioids like morphine.[1][3] Preclinical evaluation in rodent models of acute and persistent pain is a critical step in the development of such biased ligands. This document outlines the standard experimental procedures and summarizes key efficacy data for oliceridine in these models.

Key Signaling Pathway of Oliceridine

Oliceridine's mechanism of action is centered on its biased agonism at the µ-opioid receptor. Unlike traditional opioids that activate both G protein and β-arrestin pathways, oliceridine preferentially engages the G protein pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a pathway linked to adverse effects.

Figure 1: Oliceridine's Biased Signaling at the µ-Opioid Receptor.

Quantitative Efficacy of Oliceridine in Rodent Pain Models

The following tables summarize the quantitative data on the analgesic potency and efficacy of oliceridine in comparison to morphine in various rodent pain models.

Table 1: Tail-Flick Test in Mice

| Compound | Route | ED₅₀ (mg/kg) | 95% CI | Max Possible Effect (%MPE) | Reference |

| Oliceridine | s.c. | 1.35 | 1.14 - 1.59 | 100% | Liang et al. |

| Morphine | s.c. | 5.45 | 5.07 - 5.84 | 100% | Liang et al. |

ED₅₀: Effective dose producing 50% of the maximal effect. CI: Confidence Interval. s.c.: subcutaneous.

Table 2: Hot-Plate Test in Mice

| Compound | Route | ED₅₀ (mg/kg) | Max Possible Effect (%MPE) | Reference |

| Oliceridine | i.v. | 0.9 | 100% | DeWire et al. |

| Morphine | i.v. | 4.9 | 100% | DeWire et al. |

ED₅₀: Effective dose producing 50% of the maximal effect. i.v.: intravenous.

Table 3: Mechanical Allodynia (von Frey Test) in Mice with Tibia Fracture

| Treatment (7 days) | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 21 | Reference |

| Vehicle | ~0.4 | ~1.0 | Liang et al. |

| Oliceridine | ~0.8 | ~1.2 | Liang et al. |

| Morphine | ~0.4 | ~0.6 | Liang et al. |

Higher values indicate a better analgesic effect (less sensitivity to mechanical stimuli).

Experimental Protocols

Detailed methodologies for the key in vivo pain models used to evaluate oliceridine are provided below.

Thermal Nociception: Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.

Figure 2: Workflow for the Mouse Tail-Flick Test.

Protocol:

-

Animals: Male C57BL/6 mice are commonly used.

-

Apparatus: A water bath maintained at a constant temperature of 52°C ± 0.1°C.

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Baseline Measurement: Gently restrain the mouse and immerse the distal one-third of its tail into the hot water. Record the latency (in seconds) for the mouse to flick its tail out of the water. A cut-off time of 10 seconds is used to prevent tissue damage.[4]

-

Drug Administration: Administer oliceridine, morphine, or vehicle subcutaneously (s.c.).

-

Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), repeat the tail-flick latency measurement.

-

Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[4]

Thermal Nociception: Hot-Plate Test

This test measures a more complex, supraspinally integrated response to a constant thermal stimulus.

Figure 3: Workflow for the Mouse Hot-Plate Test.

Protocol:

-

Animals: Mice (e.g., CD-1) are frequently used.

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 56°C).[5]

-

Acclimation: Habituate the animals to the testing environment before the experiment.

-

Baseline Measurement: Place the mouse on the hot plate and start a timer. Observe for nociceptive responses such as hind paw licking, shaking, or jumping. Record the latency to the first clear sign of a nociceptive response. A cut-off time (e.g., 30 seconds) should be established to prevent injury.

-

Drug Administration: Administer oliceridine or a comparator drug, typically via the intravenous (i.v.) or subcutaneous (s.c.) route.

-

Post-treatment Measurement: At various time points after drug administration, place the mouse back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the %MPE as described for the tail-flick test.

Mechanical Allodynia: Von Frey Test

This assay is used to assess changes in the withdrawal threshold to a mechanical stimulus, which is a measure of mechanical allodynia, often in the context of neuropathic or inflammatory pain models.

Figure 4: Workflow for the Von Frey Test in a Post-Surgical Pain Model.

Protocol:

-

Animals: Mice or rats with an induced pain condition (e.g., tibia fracture and pinning, as in Liang et al.).[6]

-

Apparatus: A set of calibrated von Frey filaments and a testing chamber with a wire mesh floor that allows access to the plantar surface of the hind paws.

-

Acclimation: Place the animals in the testing chambers and allow them to acclimate for at least 30 minutes before testing.

-

Baseline Measurement: Determine the pre-injury paw withdrawal threshold (PWT).

-

Pain Model Induction and Drug Treatment: Induce the pain model according to the specific surgical or inflammatory procedure. Administer oliceridine or control substances according to the desired dosing regimen (e.g., daily for 7 days).[6]

-

Threshold Testing: Apply the von Frey filaments to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Begin with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal of the paw.

-

Data Analysis: The 50% withdrawal threshold in grams is calculated using the method described by Chaplan et al. An increase in the withdrawal threshold indicates an antiallodynic or analgesic effect.

Conclusion

Oliceridine demonstrates potent antinociceptive effects in various rodent pain models, with a potency that is several-fold greater than that of morphine.[5][6][7] The protocols outlined in these application notes provide a standardized framework for the preclinical assessment of oliceridine and other G protein-biased MOR agonists. The quantitative data presented offer valuable benchmarks for interpreting the analgesic efficacy of novel compounds. Researchers should carefully consider the specific parameters of each model to ensure the generation of robust and reproducible data in the evaluation of next-generation analgesics.

References

- 1. Pharmacological Characters of Oliceridine, a μ-Opioid Receptor G-Protein[FIGURE DASH]Biased Ligand in Mice. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]